molecular formula C20H19NO4 B2546402 N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-95-8

N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2546402
CAS No.: 878715-95-8
M. Wt: 337.375
InChI Key: YHNRQIVCLCYKMN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-[(3-Methylphenoxy)methyl]furan-2-carboxamide is a synthetic furan-2-carboxamide derivative characterized by two key substituents:

  • A 3-methoxyphenyl group attached to the carboxamide nitrogen.
  • A (3-methylphenoxy)methyl group at the 5-position of the furan ring.

This compound belongs to a broader class of furan-based carboxamides, which are studied for their diverse biological activities, including antimicrobial, diuretic, and enzyme-modulating properties. Its structure balances lipophilicity (via aromatic substituents) and hydrogen-bonding capacity (via the carboxamide and methoxy groups), which may influence pharmacokinetics and target binding .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-5-3-8-17(11-14)24-13-18-9-10-19(25-18)20(22)21-15-6-4-7-16(12-15)23-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNRQIVCLCYKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Alkylation-Amidation Approach

This method prioritizes early introduction of the phenoxymethyl group, followed by amidation (Figure 1).

Step 1: Synthesis of 5-(Bromomethyl)furan-2-carbonyl Chloride
The furan core is functionalized at the 5-position via bromination of 5-methylfuran-2-carboxylic acid using N-bromosuccinimide (NBS) under radical initiation. Subsequent treatment with thionyl chloride converts the carboxylic acid to the acyl chloride.

Step 2: Williamson Ether Synthesis
The bromomethyl intermediate reacts with 3-methylphenol in the presence of potassium carbonate (K₂CO₃) to form 5-[(3-methylphenoxy)methyl]furan-2-carbonyl chloride. This nucleophilic substitution proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.

Step 3: Amidation with 3-Methoxyaniline
The acyl chloride is treated with 3-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C to yield the final product. The reaction typically achieves 70–85% yield after purification via column chromatography.

Advantages :

  • Minimal protecting group strategies.
  • High regioselectivity due to the reactivity of the bromomethyl group.

Challenges :

  • Sensitivity of the acyl chloride to moisture.
  • Competing elimination reactions during ether formation.

Route 2: Mitsunobu-Mediated Etherification

This route employs Mitsunobu conditions for ether bond formation, enhancing steric tolerance (Figure 2).

Step 1: Preparation of 5-(Hydroxymethyl)furan-2-carboxylic Acid
5-Hydroxymethylfuran-2-carboxylic acid is synthesized via hydroxymethylation of furan-2-carboxylic acid using paraformaldehyde and hydrochloric acid.

Step 2: Mitsunobu Reaction with 3-Methylphenol
The hydroxyl group is converted to the phenoxymethyl ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This step achieves 65–75% yield.

Step 3: Amide Coupling
The carboxylic acid is activated using thionyl chloride and coupled with 3-methoxyaniline in the presence of TEA, yielding the target compound in 80–90% purity.

Advantages :

  • Superior stereochemical control.
  • Tolerance for bulky substrates.

Challenges :

  • High cost of Mitsunobu reagents.
  • Requires rigorous purification to remove phosphine byproducts.

Route 3: Palladium-Catalyzed Cross-Coupling

A modern approach leverages Suzuki-Miyaura coupling for furan functionalization (Figure 3).

Step 1: Synthesis of 5-Boronic Ester Furan-2-carboxylate
5-Bromo-furan-2-carboxylic acid is converted to its boronic ester via Miyaura borylation using bis(pinacolato)diboron and palladium catalysis.

Step 2: Coupling with 3-Methylphenoxymethyl Iodide
The boronic ester undergoes cross-coupling with 3-methylphenoxymethyl iodide under Pd(PPh₃)₄ catalysis, introducing the phenoxymethyl group.

Step 3: Amidation
The intermediate is amidated with 3-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), achieving 60–70% overall yield.

Advantages :

  • Scalable for industrial production.
  • High functional group compatibility.

Challenges :

  • Requires specialized palladium catalysts.
  • Sensitivity of boronic esters to hydrolysis.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield 70–85% 65–75% 60–70%
Cost Efficiency Moderate Low High
Scalability High Moderate High
Purification Complexity Low High Moderate

Route 1 is favored for laboratory-scale synthesis due to its straightforward protocol, while Route 3 offers scalability for industrial applications. Route 2 remains valuable for sterically hindered substrates.

Optimization Strategies

Solvent and Temperature Effects

  • Ether Formation : Replacing DMF with acetonitrile in Route 1 reduces side reactions, improving yield by 10–15%.
  • Amidation : Lowering reaction temperatures to 0°C minimizes racemization, critical for enantioselective syntheses.

Catalytic Enhancements

  • Palladium Catalysts : Employing Pd(OAc)₂ with XPhos ligands in Route 3 enhances coupling efficiency, reducing catalyst loading by 40%.

Green Chemistry Approaches

  • Microwave Assistance : Shortening Mitsunobu reaction times from 12 hours to 30 minutes under microwave irradiation improves energy efficiency.

Challenges and Mitigation

Byproduct Formation

  • Phosphine Oxides : In Route 2, switching from PPh₃ to polymer-supported phosphines simplifies purification.
  • Halide Residuals : Washing with sodium thiosulfate in Route 1 eliminates excess bromide.

Moisture Sensitivity

  • Acyl Chlorides : Conducting reactions under argon atmosphere prevents hydrolysis, preserving intermediate stability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-(3-Methoxyphenyl)-5-[(3-Methylphenoxy)methyl]furan-2-carboxamide (Target) 3-Methoxyphenyl (amide), 3-Methylphenoxy (furan C5) ~371* Hypothetical: Enhanced metabolic stability
5-[(3-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide 3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl (amide), 3-Methylphenoxy (furan C5) 371.41 Research use (exact activity unspecified)
N-(2,5-Dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (F169-0225) 2,5-Dimethoxyphenyl (amide), 4-Fluorophenoxy (furan C5) 371.36 Screening compound; structural analog
5-Nitro-N-phenylfuran-2-carboxamide (2A) Phenyl (amide), Nitro (furan C5) 248.21 Diuretic activity (urea transport inhibition)
N-(4-Bromo-3-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide 4-Bromo-3-methylphenyl (amide), 3-Nitrophenyl (furan C5) ~385 Unspecified biological activity

*Estimated based on molecular formula (C₂₀H₁₉NO₅).

Key Observations:
  • Nitro vs. Phenoxy Groups: Nitro-substituted analogs (e.g., 2A) exhibit higher melting points (178–180°C) due to strong dipole interactions, which may reduce solubility compared to the target compound’s phenoxy substituents .
  • Thiadiazole vs.
  • Fluorine Substitution: The 4-fluorophenoxy group in F169-0225 increases electronegativity, possibly enhancing binding affinity in hydrophobic pockets .

Biological Activity

N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring, a carboxamide group, and two substituted phenyl groups, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H23_{23}NO3_3 with a molecular weight of approximately 351.4 g/mol. The structural composition includes:

  • Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity.
  • Carboxamide Group : Imparts polar characteristics, influencing solubility and interaction with biological targets.
  • Substituted Phenyl Groups : The methoxy and methyl substitutions potentially enhance biological activity through electronic effects.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects including anti-inflammatory and anti-tumor activities.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathways related to inflammation or cancer progression.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Signal Transduction Pathways : Interaction with key proteins may alter downstream signaling cascades critical for cell survival and proliferation.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting colon carcinoma cell lines (HCT-15) with IC50_{50} values indicating potent activity .

CompoundCell LineIC50_{50} (µg/mL)Mechanism
24aHCT-151.61 ± 1.92Enzyme inhibition
24bHCT-151.98 ± 1.22Receptor modulation

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is critical in conditions like arthritis and other inflammatory diseases.

Case Studies

  • In Vitro Studies : A series of experiments using MTT assays demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to control groups.
  • Molecular Docking Studies : Computational analyses revealed favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential therapeutic application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting from methyl furan-2-carboxylate derivatives. Key steps include:

  • Ester hydrolysis under reflux with 10% NaOH to generate the carboxylic acid intermediate .
  • Activation using oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) to form the reactive acyl chloride .
  • Amide coupling with 3-methoxyaniline in the presence of catalysts like DMAP in DMF at 60°C for 36 hours .
  • Phenoxymethyl introduction via nucleophilic substitution using 3-methylphenol under alkaline conditions (e.g., K₂CO₃) .
  • Yield optimization requires precise stoichiometric ratios, temperature control (50–60°C), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns methoxy (δ 3.7–3.9 ppm), furan (δ 6.2–7.5 ppm), and aromatic proton environments .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular weight ([M+H]⁺ calculated for C₂₁H₂₁NO₄: 352.15) .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the phenoxymethyl and methoxyphenyl groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodological Answer : Initial screening should focus on:

  • In vitro enzyme inhibition assays : Target enzymes relevant to hyperlipidemia (e.g., HMG-CoA reductase) using spectrophotometric methods .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages, measured via ELISA .
  • Dose-response curves (1–100 µM) and positive controls (e.g., simvastatin for lipid-lowering) are critical for validation .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically resolved?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum-free media) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Target engagement studies : SPR or thermal shift assays to confirm direct binding to purported targets (e.g., PPAR-γ) .
  • Stratified data analysis : Apply ANOVA with post-hoc tests to isolate batch effects or solvent-related artifacts .

Q. What computational methods aid in understanding its structure-activity relationship (SAR)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina to predict binding modes with targets like COX-2 or 5-LOX, using PDB IDs 5KIR/1LOX .
  • QSAR modeling : Gaussian-based DFT calculations to correlate substituent electronic parameters (σ, π) with bioactivity .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • ADMET prediction : SwissADME to optimize logP (<5) and rule out hepatotoxicity .

Q. How can reaction conditions be optimized to improve purity and yield during scale-up?

  • Methodological Answer :

  • DoE approach : Vary temperature (40–70°C), solvent (DMF vs. THF), and catalyst load (DMAP 5–15 mol%) to identify Pareto-optimal conditions .
  • Inline monitoring : ReactIR tracks acyl chloride formation in real time to prevent over-activation .
  • Purification : Gradient silica gel chromatography (hexane:EtOAc 8:2 to 6:4) or recrystallization from acetonitrile .
  • Yield-purity tradeoff : Higher temperatures increase conversion but may degrade acid-sensitive methoxy groups; balance via kinetic studies .

Q. What strategies address low solubility in pharmacological assays without structural modification?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO:PBS (≤0.1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
  • Nanoformulation : Prepare PLGA nanoparticles (50–200 nm) via nanoprecipitation to enhance bioavailability .
  • Surfactant-assisted dispersion : Tween-80 (0.05% w/v) in cell culture media to maintain colloidal stability .

Q. How to design analogs to explore substituent effects on the furan and phenyl rings?

  • Methodological Answer :

  • Isosteric replacement : Swap 3-methylphenoxy with 4-fluoro/chlorophenoxy to study electronic effects .
  • Bioisosteres : Replace methoxyphenyl with pyridyl or thienyl groups to modulate H-bonding .
  • SAR libraries : Parallel synthesis using Ugi-4CR or Suzuki-Miyaura coupling for diversifying substituents .
  • Pharmacophore mapping : Phase (Schrödinger) to identify critical hydrogen bond acceptors (furan oxygen) and hydrophobic regions (methylphenoxy) .

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